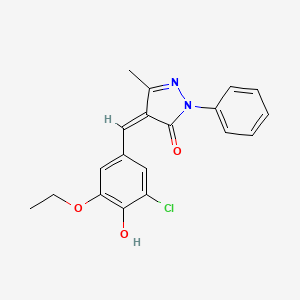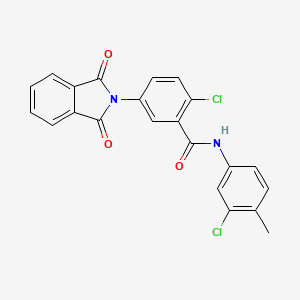
2-(4-bromo-2-chlorophenoxy)-N-(2-phenylethyl)acetamide
説明
2-(4-Bromo-2-chlorophenoxy)-N-(2-phenylethyl)acetamide is an organic compound characterized by the presence of a bromo and chloro-substituted phenoxy group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with an appropriate base (e.g., sodium hydroxide) to form the phenoxide ion.
Nucleophilic Substitution: The phenoxide ion then undergoes nucleophilic substitution with 2-chloroacetyl chloride to form 2-(4-bromo-2-chlorophenoxy)acetyl chloride.
Amidation: The final step involves the reaction of 2-(4-bromo-2-chlorophenoxy)acetyl chloride with 2-phenylethylamine in the presence of a base (e.g., triethylamine) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromo or chloro substituents, potentially leading to dehalogenation.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using zinc in acetic acid.
Substitution: Electrophiles such as nitronium ion (NO2+) or sulfonyl chloride (SO2Cl) under acidic conditions.
Major Products:
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Dehalogenated products or fully reduced phenoxy derivatives.
Substitution: Functionalized phenoxy derivatives with various substituents.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
- Used in the development of novel drug candidates targeting specific biological pathways.
Industry:
- Potential applications in the development of new materials with specific properties, such as polymers or coatings.
- Used in the synthesis of agrochemicals or other specialty chemicals.
作用機序
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-phenylethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and acetamide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
2-(4-Bromo-2-chlorophenoxy)acetic acid: Similar structure but lacks the N-(2-phenylethyl)acetamide moiety.
2-(4-Bromo-2-chlorophenoxy)ethanol: Contains an ethanol group instead of the acetamide moiety.
2-(4-Bromo-2-chlorophenoxy)-N-methylacetamide: Similar structure but with a methyl group instead of the 2-phenylethyl group.
Uniqueness:
- The presence of both bromo and chloro substituents on the phenoxy group provides unique reactivity and potential for further functionalization.
- The N-(2-phenylethyl)acetamide moiety offers specific interactions in biological systems, potentially enhancing pharmacological activity.
This comprehensive overview should provide a solid foundation for understanding 2-(4-bromo-2-chlorophenoxy)-N-(2-phenylethyl)acetamide and its various aspects
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c17-13-6-7-15(14(18)10-13)21-11-16(20)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYCYZNBZCAYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3707147.png)


![2-(4-bromo-2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3707161.png)
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3707168.png)
![(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE](/img/structure/B3707182.png)
![4-chloro-N-(4-methylphenyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B3707185.png)


![4-{5-[(4-bromo-2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3707205.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B3707222.png)

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3707238.png)
